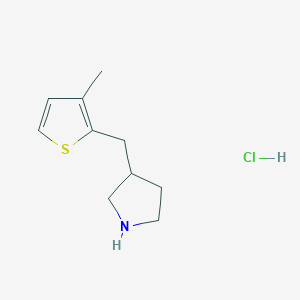

3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride

Description

3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride is a pyrrolidine-based small molecule characterized by a thiophene ring substituted with a methyl group at the 3-position, linked to the pyrrolidine core via a methylene bridge. This compound is of interest in medicinal chemistry and materials science due to its hybrid heterocyclic structure, which combines the conformational flexibility of pyrrolidine with the aromatic electron-rich nature of thiophene.

Properties

Molecular Formula |

C10H16ClNS |

|---|---|

Molecular Weight |

217.76 g/mol |

IUPAC Name |

3-[(3-methylthiophen-2-yl)methyl]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C10H15NS.ClH/c1-8-3-5-12-10(8)6-9-2-4-11-7-9;/h3,5,9,11H,2,4,6-7H2,1H3;1H |

InChI Key |

OSAVHULXIXVXGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)CC2CCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrolidine Core

Pyrrolidine, a saturated five-membered nitrogen heterocycle, is a fundamental scaffold in medicinal chemistry. Several established methods exist for its preparation, including catalytic hydrogenation of N-substituted pyrrolidones, nucleophilic substitution reactions, and cyclization strategies.

A notable method involves the nucleophilic substitution reaction of 1,4-dihalobutanes with ammonia or primary amines under catalysis to form the pyrrolidine ring. For example, the reaction of 1,4-dichlorobutane with methylamine in the presence of potassium iodide as a catalyst in an ether solvent under moderate temperatures (100–120 °C) can yield N-methylpyrrolidine with high purity and yield (above 88% yield and 99% purity). This method benefits from mild reaction conditions and avoids high-pressure hydrogenation equipment.

| Parameter | Condition/Result |

|---|---|

| Catalyst | Potassium iodide |

| Solvent | Ether solvent (high boiling point) |

| Temperature | 100–120 °C |

| Pressure | Atmospheric (normal pressure) |

| Reaction Time | 3–8 hours |

| Yield | >88% |

| Product Purity | >99% |

This approach is adaptable for generating substituted pyrrolidines by varying the amine or halobutane precursors.

Formation of the Hydrochloride Salt

The final step involves converting the free base 3-((3-methylthiophen-2-yl)methyl)pyrrolidine into its hydrochloride salt to enhance stability, solubility, and handling properties.

- The free base is dissolved in an appropriate solvent such as ethyl acetate or ethanol.

- Anhydrous hydrogen chloride gas or hydrochloric acid solution is introduced under controlled temperature.

- The salt precipitates and is collected by filtration and drying.

| Salt Formation Parameter | Condition/Result |

|---|---|

| Solvent | Ethanol or ethyl acetate |

| Acid | HCl gas or aqueous HCl |

| Temperature | 0–25 °C |

| Yield | Quantitative |

| Purity | >99% (confirmed by NMR, HPLC) |

| Step | Key Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Pyrrolidine ring synthesis | 1,4-Dichlorobutane + methylamine, KI, ether, 100–120 °C, 3–8 h | >88% yield, >99% purity | Mild, atmospheric pressure, scalable |

| 3-Methylthiophen-2-ylmethyl halide synthesis | Chloromethylation/bromomethylation of 3-methylthiophene | Moderate to high yield | Requires halogenation reagents |

| Alkylation of pyrrolidine | Pyrrolidine, base (K2CO3/NaH), DMF, 50–80 °C, 4–12 h | High yield | Nucleophilic substitution |

| Hydrochloride salt formation | HCl gas or aqueous HCl, ethanol, 0–25 °C | Quantitative yield | Improves stability and solubility |

The use of potassium iodide as a catalyst in the pyrrolidine ring formation notably lowers activation energy and increases reaction rate, enabling synthesis at atmospheric pressure rather than high pressure hydrogenation methods, which require expensive equipment and pose safety risks.

Alkylation reactions benefit from polar aprotic solvents and controlled base strength to prevent side reactions such as over-alkylation or ring opening.

Formation of the hydrochloride salt is a standard pharmaceutical practice to improve compound handling and bioavailability.

The stereochemistry of the pyrrolidine ring can influence biological activity; however, the preparation methods described typically yield racemic mixtures unless chiral auxiliaries or catalysts are employed.

The preparation of 3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride is achievable through a multi-step synthetic route involving efficient pyrrolidine ring synthesis, selective alkylation with a 3-methylthiophen-2-ylmethyl halide, and subsequent hydrochloride salt formation. The methodology emphasizes mild reaction conditions, high yields, and product purity, supported by catalytic improvements and optimized reaction parameters. These approaches align with contemporary synthetic organic chemistry practices for nitrogen heterocyclic compounds relevant to pharmaceutical research.

Chemical Reactions Analysis

3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating voltage-gated sodium and calcium channels, which play a crucial role in neuronal excitability and pain perception . Additionally, the compound may interact with GABA transporters, enhancing the inhibitory effects of GABA in the central nervous system .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related pyrrolidine derivatives, emphasizing substituent variations and their implications:

Key Observations :

- Thiophene vs.

- Substituent Position: Unlike 3-Cyano-3-methylpyrrolidine HCl , where substituents are directly on the pyrrolidine ring, the target’s methylene-linked thiophene provides spatial flexibility, which may improve binding kinetics in drug-receptor interactions.

- Conversely, the propenyl group in suggests utility in polymerization or alkylation reactions.

Physicochemical and Pharmacological Considerations

- Solubility and Bioavailability : The hydrochloride salt form improves aqueous solubility across all compounds. However, the thiophene moiety in the target compound may reduce solubility compared to phenyl or alkenyl analogs due to increased hydrophobicity.

- Electronic Effects: The electron-donating methyl group on thiophene in the target compound could enhance π-π stacking interactions relative to electron-withdrawing groups (e.g., cyano in ).

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas trifluoromethyl groups (as in ) or saturated alkenes (as in ) may confer greater metabolic resistance .

Biological Activity

3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, focusing on its mechanisms, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methylthiophene moiety, which is crucial for its biological interactions. The molecular formula is , with a molecular weight of approximately 189.68 g/mol. The structural uniqueness allows it to interact with various biological targets effectively.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClN |

| Molecular Weight | 189.68 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water and organic solvents |

The mechanism of action of this compound involves its ability to modulate neurotransmitter systems, particularly by interacting with sodium and calcium channels. Studies have shown that this compound exhibits a balanced inhibition profile on neuronal voltage-sensitive sodium channels and L-type calcium channels, which are crucial in the propagation of electrical signals in neurons .

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of this compound. In various seizure models, such as the maximal electroshock (MES) and the 6 Hz test, it demonstrated significant protective effects against seizures. For instance, in one study, the compound exhibited an effective dose (ED50) of 62.14 mg/kg in the MES test, outperforming standard anticonvulsants like valproic acid .

Antinociceptive Effects

In addition to its anticonvulsant activity, this compound has shown promising antinociceptive effects. In formalin-induced pain models, it significantly reduced pain responses at doses of 30 and 45 mg/kg . The compound also displayed antiallodynic properties in models of neuropathic pain induced by oxaliplatin and streptozotocin, indicating its potential for treating chronic pain conditions .

Cytotoxicity and Safety Profile

Safety assessments indicated that the compound exhibited low cytotoxicity at therapeutic concentrations. In vitro studies demonstrated that it did not significantly affect cell viability in Hep G2 cells at concentrations up to 100 µM . This suggests a favorable safety profile for further development.

Case Studies

- Anticonvulsant Efficacy : A study involving multiple derivatives of pyrrolidine compounds found that this compound provided significant seizure protection while maintaining a low incidence of neurotoxicity in animal models .

- Pain Management : In a comparative study on antinociceptive agents, this compound was evaluated against established analgesics and showed comparable efficacy in reducing tonic pain without significant sedative effects, making it a candidate for further exploration in pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.